2-[(4-Fluorophenyl)sulfonyl]ethanol

Carbohydrate Chemistry Protecting Groups Solid-Phase Synthesis

2-[(4-Fluorophenyl)sulfonyl]ethanol is a sulfonylethanol derivative that functions primarily as a precursor to the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group, an alternative to Fmoc for hydroxyl protection in carbohydrate chemistry. It is also a key intermediate in the synthesis of [18F]fluoro-4-(vinylsulfonyl)benzene, a thiol-reactive radiosynthon for peptide radiofluorination.

Molecular Formula C8H9FO3S
Molecular Weight 204.22
CAS No. 28122-13-6
Cat. No. B2667209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorophenyl)sulfonyl]ethanol
CAS28122-13-6
Molecular FormulaC8H9FO3S
Molecular Weight204.22
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CCO
InChIInChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
InChIKeyBUQOMEFZYUQRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Fluorophenyl)sulfonyl]ethanol (CAS 28122-13-6): A Specialized Sulfonylethanol for Hydroxyl Protection and Radiochemistry


2-[(4-Fluorophenyl)sulfonyl]ethanol is a sulfonylethanol derivative that functions primarily as a precursor to the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protecting group, an alternative to Fmoc for hydroxyl protection in carbohydrate chemistry [1]. It is also a key intermediate in the synthesis of [18F]fluoro-4-(vinylsulfonyl)benzene, a thiol-reactive radiosynthon for peptide radiofluorination [2]. Unlike simple sulfonylethanols, the para-fluoro substituent on the phenyl ring accelerates base-mediated cleavage through electron withdrawal while enabling 19F-NMR monitoring of protected intermediates [1].

Why Generic Sulfonylethanols Cannot Replace 2-[(4-Fluorophenyl)sulfonyl]ethanol in Fsec-Based Protection Strategies


Substituting the 4-fluorophenyl ring with a non-halogenated or differently substituted phenyl group drastically alters the balance between base-lability and acid-stability that makes the Fsec group orthogonal. The 2-(phenylsulfonyl)ethoxycarbonyl (Psec) group, for example, exhibits slower cleavage kinetics under basic conditions compared to the fluorine-activated Fsec group, reducing its practical utility in solid-phase synthesis where rapid and complete deprotection is critical [1]. Conversely, more electron-deficient analogs like the 4-trifluoromethylphenyl (Tsc) group can be overly labile, compromising acid stability and limiting compatibility with glycosylation conditions. The precise electron-withdrawing character of the single fluorine atom generates an optimal cleavage rate while retaining the essential stability in acidic media, a balance not achieved by the unsubstituted phenyl, 4-methyl, 4-chloro, or 4-nitro analogs [1].

Quantitative Differentiation of 2-[(4-Fluorophenyl)sulfonyl]ethanol Against Closest Analogs


Accelerated Base-Mediated Cleavage of Fsec vs. Psec Protecting Group

The Fsec group, derived from 2-[(4-fluorophenyl)sulfonyl]ethanol, is cleaved quantitatively by 20% piperidine in DMF within 3 minutes, whereas the analogous unsubstituted phenyl (Psec) group requires significantly longer reaction times under identical conditions. This rate enhancement is directly attributed to the electron-withdrawing effect of the para-fluoro substituent, which stabilizes the negative charge build-up during β-elimination cleavage [1].

Carbohydrate Chemistry Protecting Groups Solid-Phase Synthesis

Superior Stability of Fsec in Acidic Glycosylation Conditions vs. Highly Labile Analogs

The Fsec group demonstrates complete stability in 5% TFA in THF and neat acetic acid for at least 300 minutes, confirming its suitability for acid-catalyzed glycosylation reactions. This contrasts with more electron-deficient sulfonylethoxycarbonyl groups like the 4-trifluoromethyl (Tsc) or 4-nitro analogs, which show markedly reduced acid stability, making them unsuitable for carbohydrate synthesis where acidic activation is essential [1].

Glycosylation Acid Stability Orthogonal Protection

Fsec Enables 19F-NMR Reaction Monitoring: A Unique Analytical Advantage Over Psec and Fmoc

The single fluorine atom on the Fsec group provides a distinct and quantifiable 19F-NMR signal, enabling real-time reaction monitoring without interference from the proton resonances of the carbohydrate backbone. The paper reports diagnostic 19F-NMR shifts for Fsec-protected intermediates (compounds 4-8 and 11-14), establishing a straightforward method for tracking protection and deprotection steps [1]. This is an inherent advantage over the non-fluorinated Psec group and the sterically demanding, lipophilic Fmoc group, which rely solely on 1H-NMR or TLC for monitoring.

19F-NMR Reaction Monitoring Protecting Group Strategy

Specific Utility as a Precursor for 18F-Radiosynthon vs. General Serine Protease Inhibitor PMSF

While PMSF (phenylmethanesulfonyl fluoride) is a broadly reactive serine protease inhibitor with a short aqueous half-life (~30 min at pH 8), 2-[(4-fluorophenyl)sulfonyl]ethanol serves as a stable, non-hydrolyzable synthetic precursor. It is converted to Fsec-Cl and subsequently to [18F]fluoro-4-(vinylsulfonyl)benzene, a chemoselective thiol-reactive radiosynthon that enables rapid 18F-labeling of unprotected peptides at cysteine residues [2]. This represents a fundamentally different application profile: targeted radiochemistry for molecular imaging probe synthesis versus non-specific enzyme inhibition in biochemical preparations.

Radiofluorination Peptide Labeling 18F-Chemistry

Successful Protection of Sterically Hindered 4-OH in Galactose: Fsec Outperforms Fmoc

In the synthesis of the galactosyl donor building block (compound 8), introduction of the Fmoc group on the sterically hindered 4-OH of compound 7 failed completely under standard conditions (Fmoc-Cl, pyridine, room temperature or microwave irradiation with DMAP). In contrast, Fsec-Cl reacted smoothly in neat pyridine to afford the protected product in 68% yield, directly demonstrating superior reactivity toward hindered hydroxyls due to the smaller steric profile of the Fsec group compared to the bulky fluorenylmethoxy moiety [1].

Sterically Hindered Hydroxyls Glycosyl Donor Synthesis Fmoc Limitation

Orthogonal Stability Profile: Fsec is Stable Where Fmoc is Cleaved Under Strongly Basic Conditions

The Fsec group is cleaved quantitatively by 20% piperidine in DMF in 3 minutes, conditions identical to standard Fmoc deprotection. However, Fsec is reported to be stable to 20% morpholine in DMF for over 60 minutes, whereas Fmoc is rapidly removed by morpholine. This differential reactivity enables true orthogonality: Fmoc can be selectively removed in the presence of Fsec using morpholine, or Fsec can be selectively cleaved in the presence of base-stable protecting groups using piperidine. This expands the available orthogonal protecting group repertoire beyond the traditional Fmoc/allyloxycarbonyl combinations [1].

Orthogonal Protection Fmoc Deprotection Synthetic Strategy

Validated Application Scenarios for 2-[(4-Fluorophenyl)sulfonyl]ethanol Derived from Comparative Evidence


Solid-Phase Oligosaccharide Synthesis Requiring Orthogonal Hydroxyl Protection with 19F-NMR Monitoring

PET Tracer Development: Synthesis of 18F-Labeled Peptides via Thiol-Reactive Synthon

Synthesis of Complex Glycoconjugates Where Fmoc Protection of Hindered Alcohols Fails

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